molecular formula C10H8F3N5O2 B1520277 2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate CAS No. 1221724-49-7

2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate

Cat. No. B1520277
CAS RN: 1221724-49-7
M. Wt: 287.2 g/mol
InChI Key: LDXGMVKXQVNSOE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate (TFETC) is a synthetic compound used in various scientific and industrial applications. It is a highly fluorinated compound, which is used in a variety of organic synthesis processes. TFETC has a wide range of applications in organic synthesis, drug discovery, and biochemistry due to its high reactivity and stability.

Scientific Research Applications

1. Synthesis and Organic Chemistry

Research demonstrates that compounds related to 2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate are synthesized and employed in the development of various organic structures. For example, the biologically significant 1,2,4-triazolo[1,5-a]pyridines are synthesized from related structures through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, highlighting a strategy for metal-free oxidative N-N bond formation (Zisheng et al., 2014). Additionally, bulky 9-phenylfluorene functionalized 2,6-bis(N-carbazolyl)-pyridine compounds have been successfully prepared by incorporating specific units into the pyridine group, demonstrating their application in fabricating blue thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs) (Xiang et al., 2020).

2. Host-Guest Chemistry and Drug Delivery

Related structures are utilized in host-guest chemistry and potential drug delivery systems. For instance, the self-assembly of specific compounds with ruthenium building blocks and bridges results in the formation of host-guest compounds with potential applications in drug delivery, as evidenced by the cytotoxicity against human ovarian A2780 cancer cells (J. Mattsson et al., 2010).

3. Luminescent Materials and OLEDs

The compound and related structures are significant in the synthesis of luminescent materials and OLEDs. The development of hyperbranched polymers utilizing specific complex cores demonstrates applications in device performance optimization, exhibiting high luminous efficiency and efficient power performance in OLED devices (Ting et al., 2012).

4. Synthesis of Heterocycles

The compound is relevant in the synthesis of diverse heterocycles, serving as a precursor or intermediate. For example, a single precursor is used in the synthesis of a wide range of heterocycles, including trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showing the versatility of related structures in organic synthesis (Mark et al., 2012).

properties

IUPAC Name

2,2,2-trifluoroethyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5O2/c11-10(12,13)4-20-9(19)17-7-1-2-8(15-3-7)18-6-14-5-16-18/h1-3,5-6H,4H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXGMVKXQVNSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NC(=O)OCC(F)(F)F)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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